![molecular formula C₁₇H₁₂D₃N₃Na₂O₆ B1146671 Balsalazide-d3 CAS No. 1246834-21-8](/img/structure/B1146671.png)
Balsalazide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Balsalazide is used to treat an inflammatory bowel disease called ulcerative colitis . It is used to treat mild to moderately active ulcerative colitis in patients 5 years of age and older .
Synthesis Analysis
A process for the preparation of Balsalazide and its pharmaceutically acceptable salts has been described in a patent . The process involves several steps including the conversion of the intermediate N-(4-aminobenzoyl)-β-alanine to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water .Molecular Structure Analysis
Balsalazide disodium, (E)-5-[[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate, is a colonic-specific, aminosalicylate non-steroidal anti-inflammatory drug (NSAID) . The molecular formula is C17H15N3O6 .Chemical Reactions Analysis
Balsalazide D3 is a deuterium-labeled compound, meaning that it contains three atoms of the stable isotope deuterium instead of hydrogen . It is classified as a prodrug, which means that it is converted into its active form (mesalazine) in the colon .Physical And Chemical Properties Analysis
A stability-indicating gradient RP-LC method has been developed for quantitative analysis of balsalazide disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms . The test solution was found to be stable in 70:30 (v/v) methanol–water for 48 h .Aplicaciones Científicas De Investigación
Treatment of Ulcerative Colitis
Balsalazide is used in the induction and maintenance of remission in patients with Ulcerative Colitis . It has been found to be more effective than mesalazine in inducing remission .
Comparison with Mesalazine
Studies have compared the efficacy and tolerance of Balsalazide with Mesalazine in the management of Ulcerative Colitis . The results showed that Balsalazide is more effective in inducing remission, but it has no benefit over Mesalazine in preventing relapse .
Dosage Studies
Research has been conducted to determine the optimal dosage of Balsalazide for maintaining remission in patients with Ulcerative Colitis . It was found that a high dose of Balsalazide (3.0 g twice daily) was superior in maintaining remission compared to a low dose (1.5 g twice daily) or a standard dose of Mesalazine (0.5 g three times daily) .
Safety Profile
The safety profile of Balsalazide has been studied extensively. It has been found to be safe and well-tolerated . The number of patients with any adverse events and withdrawals due to severe adverse events is similar for Mesalazine and Balsalazide .
Prodrug of Mesalamine
Balsalazide is an oral prodrug of Mesalamine (5-aminosalicylic acid) and possesses anti-inflammatory properties .
Impurity Analysis
During the process development for Balsalazide disodium, eight impurities were observed .
Mecanismo De Acción
- Mesalazine acts directly on ulcerative colitis by exerting anti-inflammatory effects locally in the gastrointestinal (GI) tract .
- Mesalazine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .
- The exact biochemical pathways of 5-ASA remain unknown, but its anti-inflammatory effects occur locally within the GI tract .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Balsalazide may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; worsening colitis symptoms–fever, stomach pain, cramps, or bloody diarrhea; kidney problems–little or no urinating, swelling, rapid weight gain; liver problems–upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or low red blood cells (anemia)–pale skin, unusual tiredness, feeling light-headed or short of breath, cold hands and feet .
Propiedades
IUPAC Name |
3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-DINNLGBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.